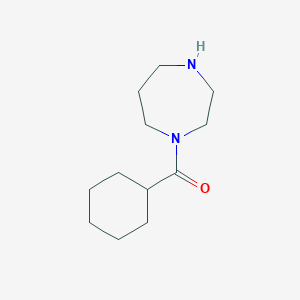

1-Cyclohexanecarbonyl-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,4-diazepane cores has undergone significant development in recent years . The synthesis involves a broad substrate scope under mild reaction conditions, providing benzo [b] [1,4]diazepines in up to 90% yield . The synthesis of 1,4-diazepane cores from N-propargylamines has seen explosive growth due to high atom economy and shorter synthetic routes .

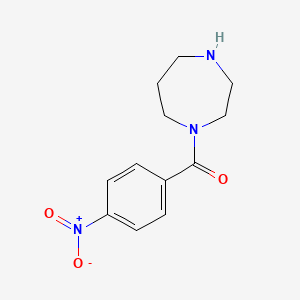

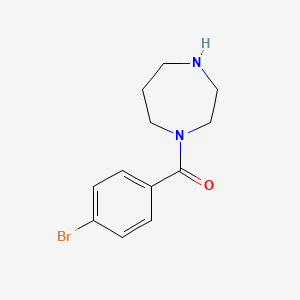

Molecular Structure Analysis

The molecular weight of 1-Cyclohexanecarbonyl-1,4-diazepane is 210.32 g/mol. The molecule contains a total of 47 bonds, including 21 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 six-membered ring, and 1 seven-membered ring .

Chemical Reactions Analysis

1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for several decades .

Physical And Chemical Properties Analysis

1-Cyclohexanecarbonyl-1,4-diazepane is a colorless oily liquid that is soluble in polar solvents . It has a molecular weight of 210.32 g/mol and a molecular formula of C12H22N2O.

Wissenschaftliche Forschungsanwendungen

Biocatalytic Synthesis

1-Cyclohexanecarbonyl-1,4-diazepane is used in the field of biocatalysis. An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes . This method offers an effective way to construct chiral 1,4-diazepanes of pharmaceutical importance .

Synthesis from N-propargylamines

Due to high atom economy and shorter synthetic routes, the synthesis of 1,4-diazepane cores from N-propargylamines has undergone an explosive growth in recent years . 1-Cyclohexanecarbonyl-1,4-diazepane can be synthesized from N-propargylamines, making it a versatile building block in organic synthesis .

Pharmaceutical Applications

Chiral 1,4-diazepanes, such as 1-Cyclohexanecarbonyl-1,4-diazepane, are important structural units with diverse biological properties and pharmaceutical importance . They are used in the synthesis of natural products and pharmaceuticals .

Production of Chiral Amines

1-Cyclohexanecarbonyl-1,4-diazepane can be used in the production of chiral amines via imine reductase-catalyzed intramolecular reductive amination . This process is important in the pharmaceutical industry .

Synthesis of Natural Products

1-Cyclohexanecarbonyl-1,4-diazepane is used in the synthesis of natural products . Its unique structure makes it a valuable component in the creation of complex natural products .

Research and Development

1-Cyclohexanecarbonyl-1,4-diazepane is used in research and development. It’s a useful compound for researchers studying various chemical reactions and processes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

cyclohexyl(1,4-diazepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c15-12(11-5-2-1-3-6-11)14-9-4-7-13-8-10-14/h11,13H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVBFTVRKHGFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexanecarbonyl-1,4-diazepane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate](/img/structure/B6286000.png)

![5-(4-Hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one](/img/structure/B6286029.png)